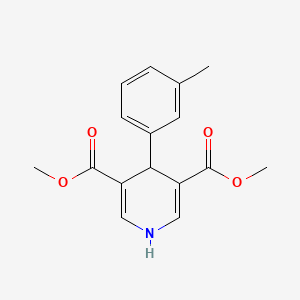

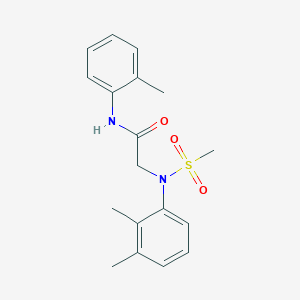

![molecular formula C20H21NO2 B5554194 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone often involves intricate organic synthesis techniques. For example, the synthesis of related quinoline derivatives can be achieved through methods such as iron-catalyzed intramolecular C(sp(2))-N cyclization, which is an efficient protocol for synthesizing substituted pyrrolo[1,2-a]quinoxalines from specific ethanone oximes through N-O bond cleavage and intramolecular directed C-H arylation reactions in acetic acid (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class can be characterized by various spectroscopic methods. For instance, the structural features and spectroscopic properties of related phenylmethanones have been extensively studied, revealing insights into their electronic absorption, excitation, and fluorescence properties in different solvents, supported by quantum chemistry calculations (Al-Ansari, 2016).

Chemical Reactions and Properties

Chemical reactions involving 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone and its analogs can be quite diverse, including oxidative ring expansions, cyclizations, and substitutions. For example, gold-catalyzed oxidative ring expansion of alkynyl quinols has been developed as a strategy for synthesizing functionalized tropone derivatives, demonstrating the compound's reactivity and potential for generating various structural motifs (Zhao et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including their thermal and optical characteristics, can be determined through experimental studies. For example, organic single crystals related to this compound class have been grown and analyzed, revealing their spectral, optical, thermal, surface analysis, and third-order nonlinear optical properties, which are essential for applications in optical materials (Loh et al., 2015).

Chemical Properties Analysis

The chemical properties of 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone derivatives can be explored through various chemical reactions and mechanistic studies. For instance, the reaction of certain pyrone carboxylic acids with diamines, yielding quinoxalinone derivatives, provides insights into the compound's reactivity and potential for forming complex heterocyclic structures (Obydennov & Sosnovskikh, 2015).

Scientific Research Applications

Anti-Cancer Applications

A newly synthesized derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibits high antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, blocking the cell cycle in the G(2)/M phase, and potentially inducing cell death by apoptosis (L. D. Via et al., 2008).

Catalytic Applications

Another study involves the catalytic oxidation of hydrocarbons to alcohols, ketones, and quinones using Oxone and a complex containing 1,4,7-trimethyl-1,4,7-triazacyclononane. This process efficiently oxidizes benzene to p-quinone among other transformations, suggesting potential applications in synthetic chemistry and industrial processes (G. B. Shul’pin et al., 2012).

Corrosion Inhibition

Quinoxalin-6-yl derivatives, including compounds structurally related to the query compound, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. These studies reveal the potential of such compounds in protecting metal surfaces against corrosion, which is vital for extending the lifespan of metal structures in corrosive environments (L. Olasunkanmi et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-phenyl-2-[(2,2,4-trimethyl-1H-quinolin-6-yl)oxy]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-14-12-20(2,3)21-18-10-9-16(11-17(14)18)23-13-19(22)15-7-5-4-6-8-15/h4-12,21H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCMAUNNDBFXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-[(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)oxy]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

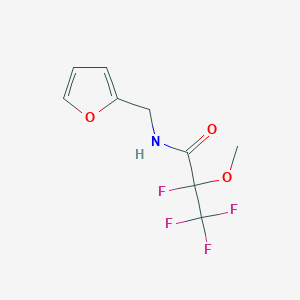

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)

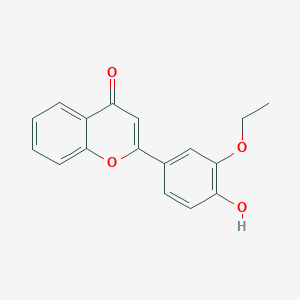

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

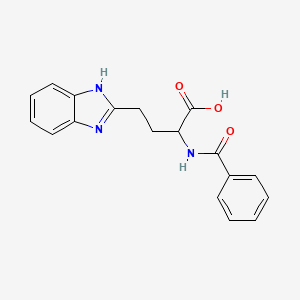

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)